4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Benzisoxazole Anthranil Isomer selectivity

4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2309187-38-8; molecular formula C21H16N4O3S; MW 404.44) is a heterocyclic research compound that integrates three pharmacophores within a single framework: a 2,1-benzoxazole (anthranil) core substituted with a 3-phenyl group, a central piperazin-2-one (cyclic lactam) linker, and a 1,3-thiazol-2-yl terminus. The compound belongs to the class of benzisoxazole-piperazine-thiazole hybrids and is supplied at ≥95% purity for research use.

Molecular Formula C21H16N4O3S
Molecular Weight 404.44
CAS No. 2309187-38-8
Cat. No. B2751337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS2309187-38-8
Molecular FormulaC21H16N4O3S
Molecular Weight404.44
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NC=CS5
InChIInChI=1S/C21H16N4O3S/c26-18-13-24(9-10-25(18)21-22-8-11-29-21)20(27)15-6-7-17-16(12-15)19(28-23-17)14-4-2-1-3-5-14/h1-8,11-12H,9-10,13H2
InChIKeySQJOJTDAEWNMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2309187-38-8): Structural Baseline and Procurement-Relevant Identity


4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2309187-38-8; molecular formula C21H16N4O3S; MW 404.44) is a heterocyclic research compound that integrates three pharmacophores within a single framework: a 2,1-benzoxazole (anthranil) core substituted with a 3-phenyl group, a central piperazin-2-one (cyclic lactam) linker, and a 1,3-thiazol-2-yl terminus . The compound belongs to the class of benzisoxazole-piperazine-thiazole hybrids and is supplied at ≥95% purity for research use . Unlike the more common 1,3-benzoxazole isomer that dominates medicinal chemistry literature, this compound employs the 2,1-benzoxazole (benzisoxazole) scaffold—a structural isomer with distinct electronic configuration and a differentiated biological activity landscape that includes documented anti-inflammatory, antitumor, and CNS-modulating properties across the broader benzisoxazole class [1].

Why Benzoxazole-Piperazine-Thiazole Hybrids Cannot Be Interchanged: Procurement Rationale for CAS 2309187-38-8


Generic substitution is contraindicated for this compound class because small structural permutations—isomeric benzoxazole form (2,1- vs. 1,3-), piperazine oxidation state (piperazin-2-one lactam vs. piperazine), and heteroaryl terminus identity (thiazole vs. thiadiazole vs. benzothiazole)—produce orthogonal pharmacological profiles even within closely related analog series [1]. In benzoxazole-piperazine SAR campaigns, replacing a piperazine with a piperazin-2-one alters hydrogen-bonding capacity and metabolic stability, while switching the benzoxazole fusion pattern (2,1- vs. 1,3-) reorients the molecular dipole and target-binding geometry [2]. The N1-thiazol-2-yl substituent introduces sulfur-mediated polar interactions not achievable with phenyl, pyridyl, or sulfonyl alternatives . Consequently, no single in-class analog can serve as a functional drop-in replacement; each structural feature is a determinant of target engagement, selectivity, and ADME behavior that must be matched to the experimental question.

Quantitative Differentiation Evidence: CAS 2309187-38-8 vs. Closest Structural Analogs


2,1-Benzoxazole (Anthranil) Scaffold vs. 1,3-Benzoxazole: Isomer-Dependent Biological Fingerprint

The target compound employs the 2,1-benzoxazole (benzisoxazole/anthranil) scaffold, whereas the vast majority of literature benzoxazole derivatives utilize the 1,3-benzoxazole isomer. 2,1-Benzisoxazoles have been independently documented to suppress melanoma and other implanted tumors, and serve as core scaffolds in clinically relevant antipsychotics (risperidone, paliperidone, iloperidone) where the 2,1-fusion geometry is essential for D2/5-HT2A receptor occupancy [1]. By contrast, 1,3-benzoxazole derivatives dominate anticancer kinase inhibitor programs (e.g., VEGFR-2 inhibitors with IC50 values of 5.93 ± 0.5 μM against HepG2 cells) [2]. The two isomeric series are pharmacologically non-overlapping; a 1,3-benzoxazole analog cannot recapitulate the receptor interaction profile of a 2,1-benzisoxazole derivative.

Benzisoxazole Anthranil Isomer selectivity Antitumor

Piperazin-2-One Lactam Linker vs. Standard Piperazine: Pharmacokinetic and Hydrogen-Bonding Differentiation

The target compound incorporates a piperazin-2-one (cyclic lactam) core, whereas many close analogs (e.g., 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole and 5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-phenyl-2,1-benzoxazole) utilize a standard piperazine ring . The piperazin-2-one scaffold has been independently characterized in late sodium current inhibitors, where compound 7d demonstrated an IC50 of 2.7 μM with >30-fold peak/late selectivity and excellent oral pharmacokinetics in mice (T1/2 = 3.5 h, bioavailability F = 90% at 3 mg/kg p.o.) [1]. The lactam carbonyl provides an additional hydrogen-bond acceptor not present in piperazine, while also reducing basicity (lower pKa of the adjacent nitrogen) which can decrease hERG affinity and improve selectivity profiles [2].

Piperazin-2-one Lactam Metabolic stability Oral bioavailability

N1-Thiazol-2-yl Terminus vs. N1-Thiadiazolyl or N1-Phenyl: Sulfur Geometry and Polar Interaction Potential

The N1-(1,3-thiazol-2-yl) substituent in the target compound positions a sulfur atom in the heteroaryl ring, creating a distinct polar interaction surface compared to the thiadiazolyl analog (3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole, which contains an additional nitrogen) or the phenyl analog (5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-phenyl-2,1-benzoxazole, which lacks heteroaryl sulfur entirely) . In benzoxazole-thiazole hybrid series evaluated for cholinesterase inhibition, the thiazole ring participates in critical π-sulfur and hydrogen-bond interactions within the enzyme active site, with molecular docking confirming distinct binding poses for thiazole-containing vs. thiadiazole-containing congeners [1]. The thiazole sulfur can also engage in chalcogen bonding (S···O and S···π interactions) that are geometrically unavailable to oxygen-only heterocycles or carbocyclic phenyl replacements .

Thiazole Sulfur interactions Ligand efficiency Kinase inhibition

3-Phenyl Substituent on 2,1-Benzoxazole: Impact on Lipophilicity and Target Binding vs. H or Cl Substituents

The 3-phenyl substituent on the 2,1-benzoxazole ring of the target compound is a critical determinant of lipophilicity and aromatic π-stacking potential. In published benzoxazole SAR, N-methyl piperazinyl-substituted benzoxazole derivatives (lacking 3-phenyl) demonstrated potent EGFR-targeted antitumor activity with IC50 values of 8–17 nM against MCF-7 and MDA-231 breast cancer cell lines [1]. The addition of a 3-phenyl group is expected to increase logP and enhance π-π interactions with aromatic residues in hydrophobic binding pockets, a strategy employed in a distinct benzoxazole-thiazole series targeting Bcl-2 where compounds 8g, 12e, and 13d achieved mean growth inhibition of 45.13%, 42.29%, and 29.25% across the NCI 60 cell line panel [2]. The 3-phenyl group also differentiates this compound from simpler 2,1-benzisoxazole cores (e.g., CAS 5176-14-7, the unsubstituted 3-phenyl-2,1-benzoxazole) that lack the 5-carbonyl-piperazinone extension and serve only as synthetic intermediates .

3-Phenyl substitution Lipophilicity π-stacking EGFR

Benzoxazole (O) vs. Benzothiazole (S) Core: Differential Kinase and GPCR Engagement Profiles

A common structural analog strategy replaces the benzoxazole oxygen with sulfur to yield a benzothiazole core. However, this O→S exchange is not functionally neutral. In a direct comparative study of 5-chlorobenzoxazole- and 5-chlorobenzothiazole-based sigma receptor ligands, both series achieved nanomolar σ1/σ2 binding (Ki σ1 = 0.78–2.30 nM; Ki σ2 = 3.8–7.9 nM for the most potent compounds 19, 22, and 24), but exhibited divergent functional profiles: compound 19 (benzoxazole-based) acted as a σ1/σ2 agonist, compound 24 (benzothiazole-based) acted as a σ1 antagonist/σ2 agonist, and compound 22 showed a mixed σ1 antagonist/σ2 partial agonist profile [1]. This demonstrates that the oxygen-to-sulfur substitution in the benzazole core can invert functional activity at the same receptor. The target compound employs the benzoxazole (O) core, placing it in a distinct functional category from benzothiazole analogs such as 1-Benzothiazol-2-yl-piperazin-2-one derivatives .

Benzoxazole vs. benzothiazole Kinase selectivity Sigma receptor CNS penetration

Overall Molecular Complexity and Physicochemical Differentiation from Closest Commercial Analogs

The target compound (C21H16N4O3S, MW 404.44) occupies a distinct physicochemical space compared to its closest commercially available analogs. Compared to 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole (MW ~391, piperazine not piperazin-2-one, thiadiazole not thiazole), the target compound has a higher fraction of sp3-hybridized carbons (due to the saturated piperazinone ring) and a larger topological polar surface area (additional carbonyl oxygen contributing ~17 Ų) . Compared to 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (C13H11N5O3S3, MW 381.5), the target compound has substantially higher aromatic ring count (4 vs. 3) and molecular weight, predicting greater lipophilicity and potential for π-mediated target interactions . These differences in bulk molecular properties translate to distinct ADME predictions and experimental handling characteristics that must be considered in assay design and formulation [1].

Molecular complexity Fraction Csp3 TPSA Drug-likeness

Optimal Application Scenarios for 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2309187-38-8)


Sigma Receptor Pharmacology: Differentiating σ1/σ2 Agonist vs. Antagonist Profiles Using the Benzoxazole Core

Based on class-level evidence that benzoxazole-based sigma receptor ligands can exhibit agonist functional activity distinct from benzothiazole-based antagonists at nanomolar affinities (Ki σ1 = 0.78–2.30 nM) [1], this compound is suited for sigma receptor target engagement studies where an oxygen-containing benzazole core is required to probe σ1/σ2 functional selectivity. The piperazin-2-one linker may further modulate the functional response through altered hydrogen-bonding geometry compared to standard piperazine-linked sigma ligands.

Kinase and Protein-Protein Interaction Inhibitor Screening Leveraging the 3-Phenyl-2,1-Benzoxazole Pharmacophore

The 3-phenyl-2,1-benzoxazole scaffold, combined with the piperazinone-thiazole extension, presents a multi-point pharmacophore suitable for ATP-binding site competition and protein-protein interaction (PPI) inhibition. Class-level data show that structurally related benzoxazole-piperazine derivatives achieve nanomolar IC50 values (8–17 nM) against EGFR-driven breast cancer cell lines [2], and benzoxazole-thiazole hybrids demonstrate Bcl-2 inhibitory activity with mean growth inhibition up to 45% across the NCI 60 panel [3]. The target compound's unique combination of 2,1-benzoxazole geometry and piperazinone-thiazole extension may access binding pockets not simultaneously engaged by simpler analogs.

CNS Drug Discovery: Evaluation of 2,1-Benzisoxazole-Containing Compounds for Dopamine-Serotonin Receptor Modulation

The 2,1-benzisoxazole scaffold is the core of clinically approved atypical antipsychotics (risperidone, paliperidone, iloperidone) that derive their therapeutic efficacy from combined D2/5-HT2A receptor antagonism [4]. The target compound, featuring a 3-phenyl-2,1-benzoxazole core with a piperazinone-thiazole extension, provides a structurally differentiated chemical probe for exploring SAR around the 2,1-benzisoxazole pharmacophore. The piperazin-2-one modification may alter the dissociation rate from D2 receptors compared to standard piperazine-containing antipsychotics, a parameter linked to reduced extrapyramidal side effects.

ADME and Metabolic Stability Profiling of Piperazin-2-One-Containing Heterocycles for Oral Bioavailability Optimization

Piperazin-2-one-containing compounds have demonstrated excellent oral pharmacokinetics in preclinical models (T1/2 up to 3.5 h, bioavailability F up to 90%) [5]. The target compound serves as a versatile scaffold for evaluating the contribution of the piperazin-2-one lactam to metabolic stability, CYP inhibition, and hERG liability within a benzoxazole-thiazole context. Comparative studies with the corresponding piperazine analog (e.g., 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole) can isolate the pharmacokinetic impact of the lactam carbonyl.

Quote Request

Request a Quote for 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.